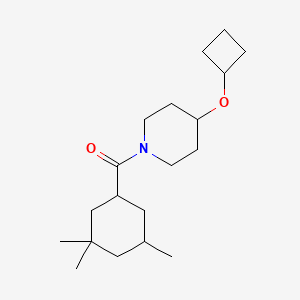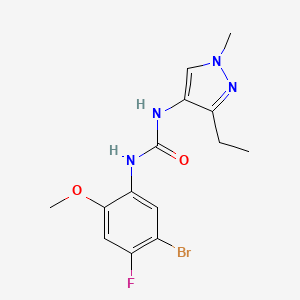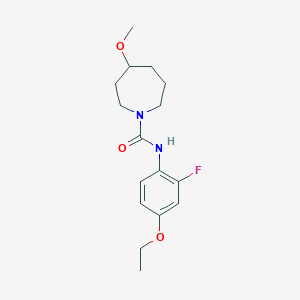![molecular formula C19H25NOS B6976586 3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-1-ol](/img/structure/B6976586.png)
3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-1-ol is a complex organic compound with a unique structure that includes a phenyl group, a thiophene ring, and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-1-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diiodomethane and a zinc-copper couple.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Amino Alcohol: The final step involves the reductive amination of a suitable ketone intermediate to form the amino alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-1-ol can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation over a palladium catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, typically in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the fully reduced alkane.
Substitution: Formation of secondary or tertiary amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-1-ol is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may act as an inhibitor or modulator of certain biological pathways, potentially affecting processes such as cell signaling or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-1-ol
- 3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-2-ol
- 3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-3-ol
Uniqueness
The unique combination of a phenyl group, a thiophene ring, and a cyclopropyl group in this compound sets it apart from similar compounds
Propriétés
IUPAC Name |
3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c1-14(17-12-18(17)19-8-5-11-22-19)20-13-16(9-10-21)15-6-3-2-4-7-15/h2-8,11,14,16-18,20-21H,9-10,12-13H2,1H3/t14?,16?,17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBKSYWPRUHUHV-DQVOVIAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1C2=CC=CS2)NCC(CCO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@H]1C2=CC=CS2)NCC(CCO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-(dimethylamino)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B6976526.png)
![[4-Methoxy-4-(trifluoromethyl)piperidin-1-yl]-(3,3,5-trimethylcyclohexyl)methanone](/img/structure/B6976528.png)
![N-[[1-(dimethylamino)cyclopropyl]methyl]-3-pyridin-4-ylpropanamide](/img/structure/B6976535.png)
![N-[[1-(dimethylamino)cyclopropyl]methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B6976543.png)
![N-[(3-ethyltriazol-4-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine](/img/structure/B6976551.png)
![2-[1-(4-Phenylmethoxypyrimidin-2-yl)piperidin-3-yl]acetic acid](/img/structure/B6976554.png)

![2-[1-(2,2-Dimethylcyclopropyl)butylamino]-1-(1-methylpyrazol-4-yl)ethanol](/img/structure/B6976594.png)
![N-(4-ethoxy-2-fluorophenyl)-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide](/img/structure/B6976605.png)

![1-(4-bromophenyl)-N-[(3-ethyltriazol-4-yl)methyl]methanamine](/img/structure/B6976614.png)
![N-[(3-ethyltriazol-4-yl)methyl]-1-(1-phenylpyrazol-3-yl)methanamine](/img/structure/B6976622.png)
![1-(4-ethylphenyl)-N-[(3-ethyltriazol-4-yl)methyl]methanamine](/img/structure/B6976623.png)
